

Solubility characteristics of 1-Acetyl-1-cyclohexene in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Acetyl-1-cyclohexene

Cat. No.: B7769156

[Get Quote](#)

An In-depth Technical Guide to the Solubility Characteristics of **1-Acetyl-1-cyclohexene**

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **1-acetyl-1-cyclohexene** (CAS 932-66-1), an unsaturated ketone pivotal in various organic synthesis applications. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, chemists, and drug development professionals a definitive resource. We will explore the physicochemical properties of **1-acetyl-1-cyclohexene**, predict its behavior in various organic solvent classes, and provide detailed protocols for empirical solubility determination.

Introduction: The Significance of Solubility Profiling

1-Acetyl-1-cyclohexene is a versatile chemical intermediate characterized by a cyclohexene ring functionalized with an acetyl group.^[1] Its structure, featuring both a polar carbonyl moiety and a nonpolar hydrocarbon backbone, imparts a nuanced solubility profile that is crucial for its application in synthetic chemistry. The choice of solvent can dictate reaction rates, influence equilibrium positions, and determine the feasibility of downstream processing, such as extraction and crystallization. Therefore, a predictive understanding and the ability to empirically verify the solubility of this compound are indispensable skills for the modern

scientist. This guide moves beyond simple data reporting to explain the chemical principles governing solubility and to equip the reader with robust experimental workflows.

Physicochemical Properties Governing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For **1-acetyl-1-cyclohexene**, the interplay between its polar and nonpolar regions is the primary determinant of its behavior in different solvents.

The molecule's structure contains a polar carbonyl group (C=O), which can act as a hydrogen bond acceptor and engage in dipole-dipole interactions.^{[2][3]} However, the molecule is dominated by its nonpolar components: the six-carbon ring and the methyl group. With a carbon-to-oxygen ratio of 8:1, the compound is expected to have limited solubility in highly polar solvents like water, a fact supported by available data.^{[1][4][5]} Conversely, its significant hydrocarbon character suggests strong affinity for solvents of low to moderate polarity.

Table 1: Key Physicochemical Properties of **1-Acetyl-1-cyclohexene**

Property	Value	Reference(s)
CAS Number	932-66-1	[6] [7] [8]
Molecular Formula	C ₈ H ₁₂ O	[1] [6] [9]
Molecular Weight	124.18 g/mol	[2] [6] [9]
Appearance	Clear to very slight yellow liquid	[1] [2] [10]
Density	0.966 g/mL at 25 °C	[6] [7] [8]
Boiling Point	201-202 °C (lit.)	[6] [7] [8]
Refractive Index	n _{20/D} 1.49 (lit.)	[6] [7] [8]
Flash Point	65 °C / 149 °F	[9] [11]
Hydrogen Bond Donor Count	0	[2] [3]
Hydrogen Bond Acceptor Count	1	[2] [3]

Theoretical Solubility Profile in Organic Solvents

The principle of "like dissolves like" provides a robust framework for predicting solubility.[\[12\]](#)[\[13\]](#)

Based on the dual electronic nature of **1-acetyl-1-cyclohexene**, we can forecast its miscibility across a spectrum of common laboratory solvents.

- Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): High solubility is anticipated. These solvents can engage in hydrogen bonding with the carbonyl oxygen of **1-acetyl-1-cyclohexene**, and their alkyl chains interact favorably with its hydrocarbon body. Ethanol is explicitly noted as a suitable solvent.[\[1\]](#)
- Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): High solubility is expected due to strong dipole-dipole interactions between the solvent and the solute's carbonyl group. As a ketone itself, acetone should be fully miscible with **1-acetyl-1-cyclohexene**.[\[5\]](#)
- Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): High solubility is predicted. The dominant nonpolar character of **1-acetyl-1-cyclohexene** allows for strong van der Waals forces with these solvents. Diethyl ether is confirmed to be a good solvent.[\[1\]](#)
- Halogenated Solvents (e.g., Dichloromethane (DCM), Chloroform): High solubility is expected due to their ability to dissolve a wide range of organic compounds of moderate polarity.

Table 2: Predicted Qualitative Solubility of **1-Acetyl-1-cyclohexene**

Solvent Class	Representative Solvents	Predicted Solubility	Primary Intermolecular Force
Highly Polar Protic	Water	Very Low / Immiscible	Dipole-Dipole, H-Bonding (Acceptor Only)
Polar Protic	Ethanol, Methanol	High / Miscible	Hydrogen Bonding, Dipole-Dipole
Polar Aprotic	Acetone, THF, Ethyl Acetate	High / Miscible	Dipole-Dipole
Nonpolar Aromatic	Toluene, Benzene	High / Miscible	London Dispersion Forces
Nonpolar Aliphatic	Hexane, Cyclohexane	High / Miscible	London Dispersion Forces
Ethers	Diethyl Ether	High / Miscible	Dipole-Dipole, London Dispersion
Halogenated	Dichloromethane, Chloroform	High / Miscible	Dipole-Dipole, London Dispersion

Experimental Protocol for Solubility Determination

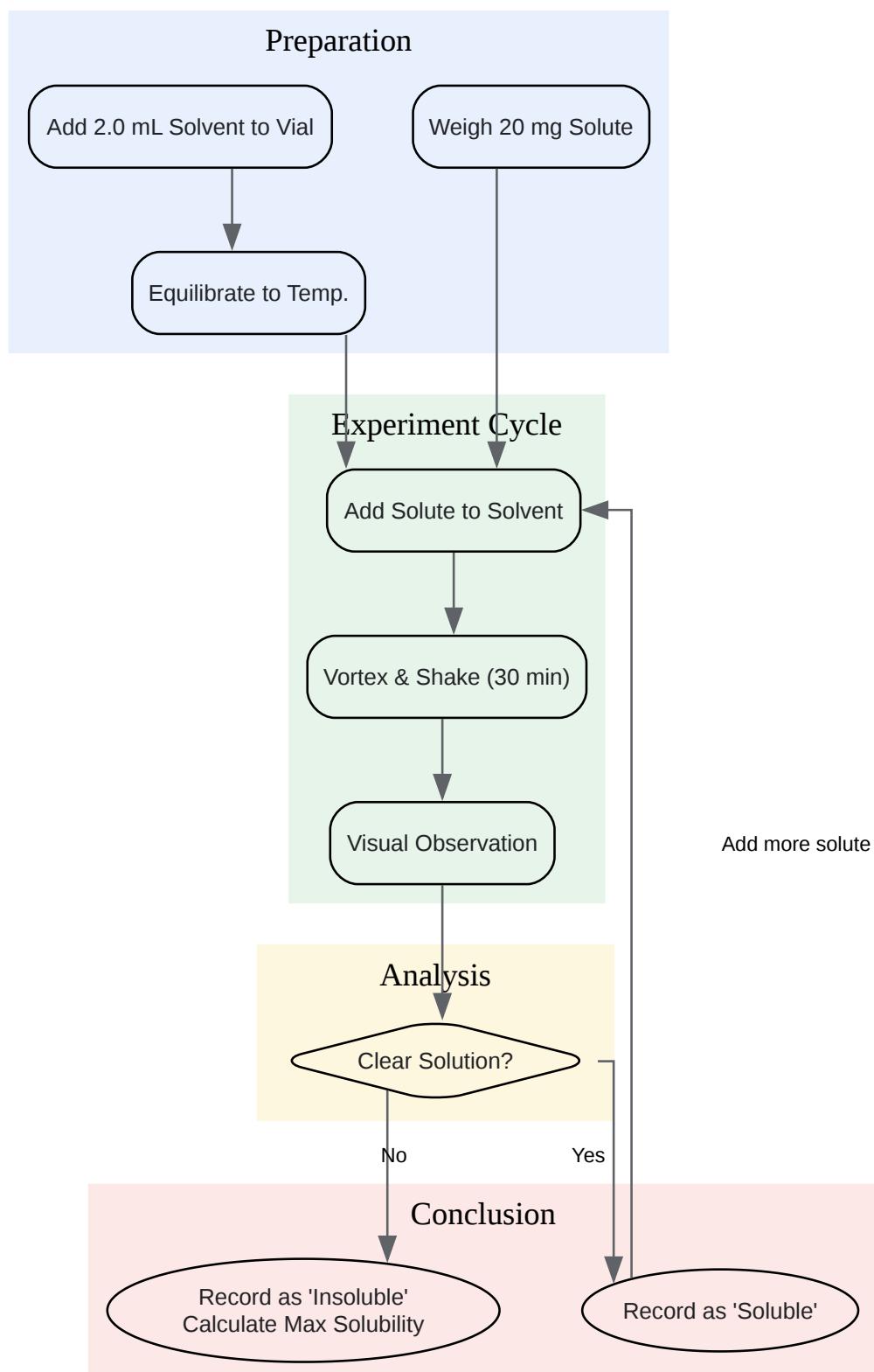
While theoretical prediction is a powerful tool, empirical validation is the cornerstone of scientific integrity. The following protocol outlines a standardized shake-flask method for determining the qualitative and semi-quantitative solubility of **1-acetyl-1-cyclohexene**.

Objective

To determine the solubility of **1-acetyl-1-cyclohexene** in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment

- **1-Acetyl-1-cyclohexene** (solute)


- Selected organic solvent(s)
- Analytical balance
- Calibrated pipettes or syringes
- Scintillation vials or test tubes with secure caps
- Vortex mixer
- Constant temperature shaker or water bath

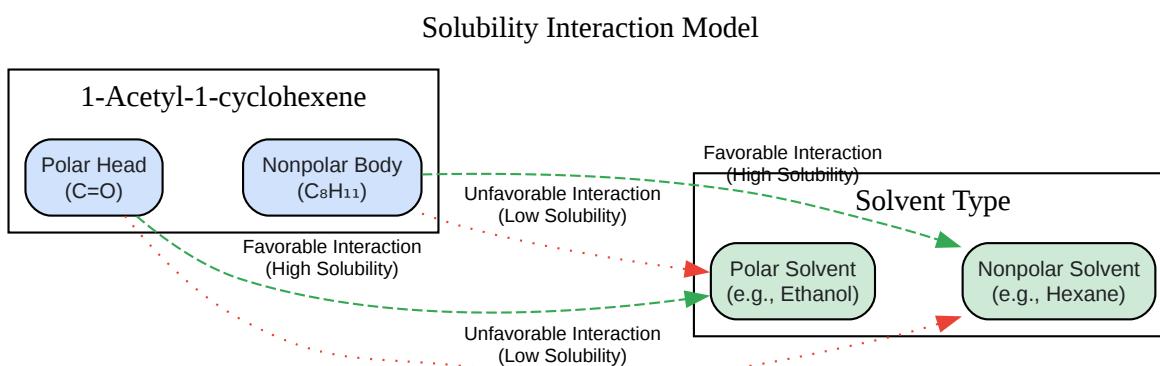
Step-by-Step Methodology

- Solvent Preparation: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to a clean, labeled vial. Allow the vial to equilibrate to the desired temperature.
- Initial Solute Addition: Add a small, pre-weighed amount of **1-acetyl-1-cyclohexene** (e.g., 20 mg) to the solvent.
- Agitation: Securely cap the vial and vortex for 1-2 minutes to facilitate dissolution. Place the vial in a constant temperature shaker for at least 30 minutes to ensure equilibrium is reached.
- Visual Observation: Carefully observe the vial against a contrasting background.
 - If the solution is clear with no visible undissolved solute, the compound is considered "soluble" at this concentration.
 - If any undissolved droplets or a separate phase remains, the compound is "insoluble" or "sparingly soluble."
- Titration for Semi-Quantitative Analysis (if soluble): Continue adding pre-weighed portions of **1-acetyl-1-cyclohexene** (e.g., 20 mg increments), repeating steps 3 and 4 after each addition.
- Saturation Point: The saturation point is reached when a small amount of solute fails to dissolve after vigorous and prolonged agitation.

- Calculation: Calculate the semi-quantitative solubility based on the total mass of solute dissolved in the initial volume of solvent (e.g., in mg/mL).

Workflow Diagram

[Click to download full resolution via product page](#)


Caption: Experimental workflow for determining solubility.

Advanced Considerations and Mechanistic Insights

Understanding the specific molecular interactions provides a deeper level of expertise beyond simple observation.

The Role of Molecular Interactions

The solubility of **1-acetyl-1-cyclohexene** is a result of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy required to break apart existing solute-solute and solvent-solvent interactions.

[Click to download full resolution via product page](#)

Caption: Favorable vs. unfavorable molecular interactions.

For the Advanced Practitioner: NMR-Based Solubility

For high-throughput screening or more precise measurements, nuclear magnetic resonance (NMR) spectroscopy offers a rapid alternative to the shake-flask method.^[13] By analyzing a saturated solution containing an undissolved excess of the solute, separate NMR signals for the dissolved and dispersed liquid can be observed and quantified, allowing for a fast and accurate determination of solubility without physical separation of the phases.^[13]

Conclusion

1-Acetyl-1-cyclohexene exhibits a predictable and versatile solubility profile. Its molecular structure, containing both a polar carbonyl group and a large nonpolar hydrocarbon framework, renders it highly soluble in a wide range of common organic solvents, from polar alcohols to nonpolar alkanes. Its solubility in polar aprotic and halogenated solvents is also excellent. As predicted by its high carbon-to-oxygen ratio, it has very limited solubility in water.^{[1][4]} This comprehensive solubility profile, grounded in the principle of "like dissolves like," enables chemists and researchers to confidently select appropriate solvent systems for synthesis, purification, and formulation, thereby maximizing efficiency and yield in their work.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - **1-Acetyl-1-cyclohexene**, 97%.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Acetylhexene.
- The Good Scents Company. (n.d.). **1-acetyl-1-cyclohexene**, 932-66-1.
- CymitQuimica. (n.d.). CAS 932-66-1: 1-Acetylhexene.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Sigma-Aldrich. (n.d.). **1-Acetyl-1-cyclohexene** 97 932-66-1.
- ChemicalBook. (2025). **1-ACETYL-1-CYCLOHEXENE** - Safety Data Sheet.
- Chemoventory. (2022). SAFETY DATA SHEET - **1-Acetyl-1-cyclohexene**.
- PubChem. (2025). 1-Acetylhexene | C8H12O | CID 13612.
- Guidechem. (2025). **1-Acetyl-1-cyclohexene** - 932-66-1, C8H12O, density, melting point, boiling point, structural formula, synthesis.
- ChemicalBook. (2025). **1-ACETYL-1-CYCLOHEXENE** | 932-66-1.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Unknown. (2023, August 31). Solubility of Organic Compounds.
- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups_1_2_0.
- OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes.
- Guidechem. (n.d.). **1-ACETYL-1-CYCLOHEXENE** 932-66-1 wiki.
- Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 932-66-1: 1-Acetylhexene | CymitQuimica [cymitquimica.com]
- 2. 1-Acetylhexene | C8H12O | CID 13612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1-乙酰基-1-环己烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 1-ACETYL-1-CYCLOHEXENE | 932-66-1 [chemicalbook.com]
- 9. 1-acetyl-1-cyclohexene, 932-66-1 [thegoodsentscompany.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. chem.ws [chem.ws]
- 13. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Solubility characteristics of 1-Acetyl-1-cyclohexene in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7769156#solubility-characteristics-of-1-acetyl-1-cyclohexene-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com